Oxodipine

Content Navigation

CAS Number

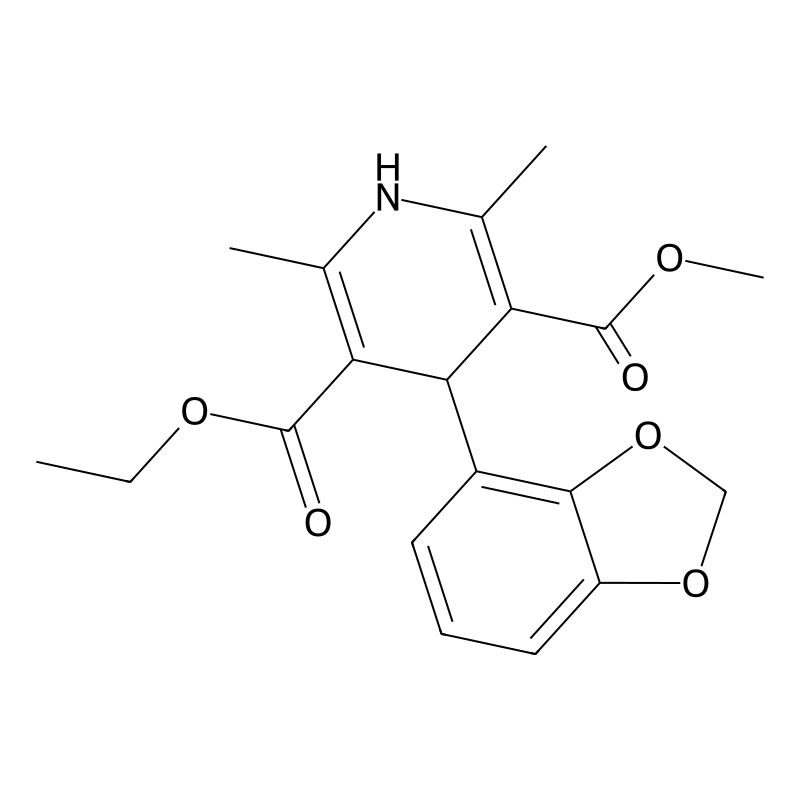

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Oxodipine (CAS 90729-41-2) is a highly specialized, second-generation dihydropyridine calcium channel blocker utilized extensively as a reference standard in cardiovascular pharmacology and electrophysiology. Unlike broader-spectrum first-generation analogs, oxodipine is characterized by its pronounced vascular selectivity, potent dual inhibition of both L-type and T-type calcium channels, and a distinct tonic blockade mechanism [1]. For procurement professionals and lead scientists, oxodipine represents a critical material for assays requiring precise isolation of vascular smooth muscle relaxation without the confounding negative chronotropic (heart rate-lowering) effects typically associated with baseline dihydropyridines like nifedipine [2].

Research Fit

Substituting oxodipine with more common dihydropyridines such as nifedipine, nicardipine, or elgodipine can severely compromise experimental integrity in tissue-selective assays. While these compounds share a core 1,4-dihydropyridine scaffold, their binding kinetics and tissue affinities diverge sharply. For example, nicardipine exhibits preferential affinity for cardiac over vascular channels, which is the exact reverse of oxodipine’s highly vascular-selective profile [1]. Furthermore, nifedipine induces significant atrioventricular (A-V) conduction depression, whereas oxodipine preserves baseline chronotropic function [2]. Finally, oxodipine operates via a tonic (steady-state) block mechanism, making it non-interchangeable with analogs like elgodipine that rely on use-dependent (frequency-dependent) blockade [3]. Procuring the exact oxodipine standard is therefore mandatory for frequency-independent, vascular-targeted calcium channel research.

Substitution Risk

References

- [1] Effects of Oxodipine and Elgodipine on (+)-[3H]-isradipine Binding to Cardiac and Vascular Membranes: Cardiovascular Selectivity. J Cardiovasc Pharmacol.

- [2] Tejerina T, et al. Comparative effects of oxodipine and nifedipine in the isolated guinea-pig heart. Arch Int Pharmacodyn Ther. 1987.

- [3] Galán L, et al. Characteristics of Ca2+ channel blockade by oxodipine and elgodipine in rat cardiomyocytes. Eur J Pharmacol. 1998.

Vascular vs. Cardiac Selectivity

Oxodipine demonstrates a significantly higher binding affinity for vascular L-type calcium channels compared to cardiac L-type channels. When benchmarked against nicardipine, a common dihydropyridine substitute, the binding profiles are reversed: nicardipine exhibits preferential affinity for cardiac channels, whereas oxodipine is highly vascular-selective [1]. This differential binding is critical for isolating vascular smooth muscle effects.

| Evidence Dimension | Tissue-specific L-type calcium channel affinity |

| Target Compound Data | Significantly higher affinity for vascular over cardiac channels |

| Comparator Or Baseline | Nicardipine (higher affinity for cardiac over vascular channels) |

| Quantified Difference | Reversed tissue selectivity profile |

| Conditions | Isolated cardiac and vascular membranes (approx. 0 mV membrane potential) |

Procurement of oxodipine is essential for assays requiring targeted vascular smooth muscle relaxation without confounding direct cardiac tissue binding.

Dual L/T-Type Channel Potency

In patch-clamp studies of ventricular myocytes, oxodipine provides potent dual inhibition of both L-type and T-type calcium currents. Oxodipine inhibits L-type currents with an IC50 of 0.24 μM and T-type currents with an IC50 of 0.41 μM. In contrast, the related analog elgodipine shows much weaker potency against T-type channels (IC50 = 2.18 μM) [1].

| Evidence Dimension | T-type calcium current (ICaT) inhibition potency (IC50) |

| Target Compound Data | IC50 = 0.41 μM |

| Comparator Or Baseline | Elgodipine (IC50 = 2.18 μM) |

| Quantified Difference | >5-fold higher potency for T-type channels |

| Conditions | Cultured neonatal ventricular myocytes |

Researchers targeting T-type calcium channels require oxodipine over elgodipine to achieve effective dual L/T-type blockade at sub-micromolar concentrations.

Tonic vs. Use-Dependent Blockade

The mechanism of calcium channel inhibition fundamentally differs between closely related dihydropyridines. Oxodipine exhibits predominantly a tonic (steady-state) block of calcium currents, meaning its inhibitory effect does not require repeated channel activation. Conversely, elgodipine induces primarily a use-dependent block, where inhibition increases with the frequency of channel opening [1].

| Evidence Dimension | Primary mechanism of calcium channel inhibition |

| Target Compound Data | Tonic (steady-state) block |

| Comparator Or Baseline | Elgodipine (Use-dependent block) |

| Quantified Difference | Fundamentally distinct kinetic blockade mechanisms |

| Conditions | Electrophysiological recording of ICaL and ICaT in cardiomyocytes |

Oxodipine is the required standard when experimental designs demand steady-state channel inhibition independent of the cellular stimulation frequency.

AV Conduction Preservation

When compared to first-generation dihydropyridines like nifedipine, oxodipine demonstrates improved preservation of cardiac electrophysiology. In isolated heart models, nifedipine causes marked depression of A-V node conduction. At equivalent effective concentrations, oxodipine produces significantly less A-V conduction slowing, acting primarily on blood vessels without intrinsic negative chronotropic properties [1].

| Evidence Dimension | Depression of Atrioventricular (A-V) node conduction |

| Target Compound Data | Minimal/less marked A-V conduction slowing |

| Comparator Or Baseline | Nifedipine (Marked A-V conduction depression) |

| Quantified Difference | Significantly reduced negative chronotropic effect |

| Conditions | Langendorff-perfused isolated heart models |

For in vivo hemodynamic studies, oxodipine is preferred over nifedipine to prevent confounding drug-induced bradycardia or heart block.

Vascular-Selective Channel Assay Standard

Due to its significantly higher affinity for vascular L-type channels over cardiac channels, oxodipine is a highly suitable reference material for in vitro assays designed to screen novel vasodilators without triggering direct cardiac tissue interference [1].

Dual L/T-Type Channel Profiling

Oxodipine's high potency against both L-type (IC50 = 0.24 μM) and T-type (IC50 = 0.41 μM) calcium currents makes it a critical tool for patch-clamp electrophysiology studies that require simultaneous sub-micromolar blockade of both channel types, a profile not achievable with analogs like elgodipine [2].

Tonic Blockade Modeling

Because oxodipine exerts a steady-state (tonic) block rather than a use-dependent block, it is perfectly suited for experimental designs that require consistent channel inhibition regardless of the cellular stimulation frequency or resting state baseline measurements [2].

In Vivo Hemodynamics with AV Preservation

In whole-animal or Langendorff-perfused heart models, oxodipine is selected over first-generation agents like nifedipine to study blood pressure reduction and vasodilation while actively preserving natural atrioventricular conduction and heart rate [3].

Application Fit Matrix

References

- [1] Effects of Oxodipine and Elgodipine on (+)-[3H]-isradipine Binding to Cardiac and Vascular Membranes: Cardiovascular Selectivity. J Cardiovasc Pharmacol.

- [2] Galán L, et al. Characteristics of Ca2+ channel blockade by oxodipine and elgodipine in rat cardiomyocytes. Eur J Pharmacol. 1998.

- [3] Tejerina T, et al. Comparative effects of oxodipine and nifedipine in the isolated guinea-pig heart. Arch Int Pharmacodyn Ther. 1987.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

2MTW8YSX8G

GPE63J28F0

Other CAS

119914-34-0

Metabolism Metabolites

Wikipedia

Explore Compound Types